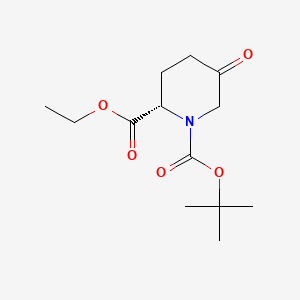

(S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

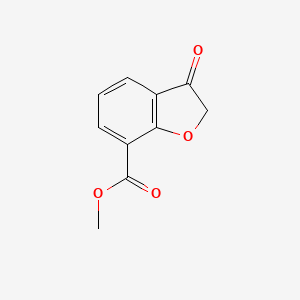

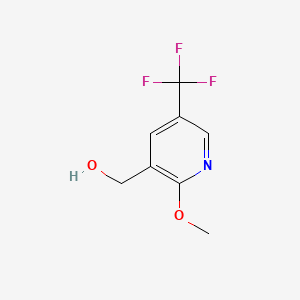

“(S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C13H21NO5 and a molecular weight of 271.31 . It is also known by its CAS number 1260587-51-6 .

Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 364.6±42.0 °C and a density of 1.152 . It should be stored at a temperature of 2-8°C . The predicted pKa value is -3.59±0.40 .Scientific Research Applications

Chemical Characterization and Potential Applications

While direct studies specifically focusing on (S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate are not found, research on structurally related compounds provides insights into potential applications and behaviors of such compounds. For instance, research on alkyl halides and nucleotide base analogs has shown that certain low-molecular-weight alkyl halides may exhibit carcinogenic properties, which could be relevant for understanding the chemical behavior or toxicity of similar compounds (Poirier, Stoner, & Shimkin, 1975).

In another study, the metabolic behaviors and potential therapeutic applications of 3-hydroxy-alpha-methyltyrosine (methyldopa) esters were examined. These esters, which share structural similarities with (S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate, were found to be converted to methyldopa and the corresponding alpha-diketone at physiological pH, highlighting the potential for bioactive transformations of similar ester compounds in biological systems (Saari et al., 1984).

Biological Interactions and Toxicology

Studies on compounds structurally related to tert-butyl esters have provided insights into their interactions with biological systems and potential toxicological effects. For instance, research on ethyl tert-butyl ether (ETBE) has evaluated its acute effects and toxicokinetics in humans and animals. These studies have revealed that exposure to ETBE vapors can lead to acute symptoms and changes in physiological parameters, suggesting a potential for similar effects in compounds with related structures (Nihlen, Löf, & Johanson, 1998a; 1998b). Additionally, studies on the metabolism of gasoline ethers, including ETBE, in mouse liver microsomes lacking cytochrome P450 2E1 have provided insights into the metabolic pathways and potential toxicological effects of these compounds (Hong et al., 1999).

Therapeutic Potentials

Although the specific compound (S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate has not been directly studied, research on analogous structures has revealed potential therapeutic applications. For instance, derivatives of primary amino acids, which bear structural similarities to the compound , have been investigated for their anticonvulsant and neuropathic pain protection activities, suggesting a potential for similar compounds to be used in pharmacological applications (King et al., 2011).

Safety and Hazards

properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2S)-5-oxopiperidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-5-18-11(16)10-7-6-9(15)8-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDHGBVAOBPLIY-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)CN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC(=O)CN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743935 |

Source

|

| Record name | 1-tert-Butyl 2-ethyl (2S)-5-oxopiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260587-51-6 |

Source

|

| Record name | 1-tert-Butyl 2-ethyl (2S)-5-oxopiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B578459.png)

![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid](/img/structure/B578464.png)

![Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B578479.png)